N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with an indole moiety. This compound belongs to a class of molecules known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . Its structural complexity necessitates advanced synthetic and analytical techniques, such as X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy, for characterization .
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)15-19-20-16(24-15)18-14(22)10-21-8-7-11-9-12(23-4)5-6-13(11)21/h5-9H,10H2,1-4H3,(H,18,20,22) |
InChI Key |
KEUMHSMLFOOURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives through a condensation reaction, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the sulfur-containing positions. For example:
-
Reaction with amines : Substitution of the thiadiazole sulfur atom with primary or secondary amines yields derivatives with modified biological activity.
-
Halogenation : Treatment with phosphorus oxychloride (POCl₃) facilitates chlorination at reactive sites, enabling further functionalization.
Key Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| POCl₃ | Dichloromethane | 0–5°C | Chlorinated thiadiazole derivative |
| Ethylenediamine | Ethanol | Reflux | Amine-substituted analog |
This reactivity is critical for synthesizing analogs with enhanced pharmacokinetic properties.
Oxidation and Reduction
The thiadiazole and indole moieties participate in redox reactions:
-
Oxidation : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes sulfur in the thiadiazole ring to sulfoxides or sulfones.
-
Reduction : Sodium borohydride (NaBH₄) reduces the acetamide carbonyl group to a secondary alcohol.
Experimental Data :
| Reaction Type | Reagent | Yield (%) | Product Application |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | 72 | Sulfoxide intermediate for drug design |
| Reduction | NaBH₄ | 65 | Alcohol derivative for solubility studies |
These transformations enable modulation of the compound’s electronic properties and solubility.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloaddition reactions with dipolarophiles like alkynes or nitriles, forming fused heterocyclic systems. For example:
-
Reaction with acetylene derivatives yields pyrrolo-thiadiazole hybrids, which are explored for antitumor activity.
Mechanistic Insight :
-
The reaction proceeds via a 1,3-dipolar intermediate, with the thiadiazole acting as the dipolar component.
-
Catalysts such as copper(I) iodide (CuI) enhance regioselectivity.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at 80°C cleaves the amide bond, producing carboxylic acid and amine fragments.
-
Basic Hydrolysis : NaOH in aqueous ethanol yields a sodium carboxylate salt.
Applications :
Indole Ring Functionalization
The 5-methoxyindole moiety undergoes electrophilic substitution:
-
Nitration : Nitrating agents introduce nitro groups at the indole’s 4-position.
-
Sulfonation : Enhances solubility for in vivo studies.
Cross-Coupling Reactions
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:
-
Reaction with boronic acids introduces aromatic substituents to the indole or thiadiazole rings.
Optimized Conditions :
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF/H₂O | 85 |
Stability Under Biological Conditions
The compound’s stability in physiological environments influences its efficacy:
-
pH Stability : Stable at pH 5–7.4 but degrades in strongly acidic (pH < 3) or alkaline (pH > 9) conditions.
-
Thermal Stability : Decomposes above 200°C, as confirmed by thermogravimetric analysis (TGA).
Research Implications
Scientific Research Applications
- Antimicrobial Properties : Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide have shown effectiveness against various bacterial and fungal strains, making them candidates for antibiotic development .
- Anticancer Activity : Research indicates that compounds containing thiadiazole and indole structures exhibit significant anticancer properties. For instance, the structural similarity to known anticancer agents suggests that this compound may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases. The presence of the indole moiety may further enhance these effects due to its known anti-inflammatory properties .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Effective against E. coli |
| Compound B | 32 | Effective against S. aureus |
| N-[...] | 8 | Effective against both |
Case Study 2: Anticancer Mechanism Exploration
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound shares structural homology with other 1,3,4-thiadiazole and indole derivatives. Below is a comparative analysis:
Key Observations:
- Core Heterocycle Influence : The 1,3,4-thiadiazole core (vs. oxadiazole in ) confers greater metabolic stability due to sulfur’s electronegativity and resistance to enzymatic degradation .
- Substituent Effects: tert-butyl vs. 5-methoxyindole vs. 6-fluoroindole: The methoxy group at position 5 (target) may enhance electron-donating capacity and binding to aromatic receptors, whereas the 6-fluoro substituent in introduces electronegativity and possible halogen bonding .
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features including a thiadiazole moiety and an indole derivative, opens avenues for various therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its synthesis, structure-activity relationships, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₇H₂₀N₄O₂S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1219550-33-0
1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as E. coli and Salmonella typhi . The compound's structure suggests potential interactions with microbial targets, enhancing its efficacy.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's indole component may contribute to its cytotoxic effects against cancer cell lines. In vitro studies on related compounds have demonstrated significant inhibition of cell proliferation in various cancer types .
4. Urease Inhibition
The synthesis of diindolylmethane derivatives bearing thiadiazole has led to findings that suggest these compounds can act as potent urease inhibitors. Urease inhibition is crucial in managing conditions like kidney stones and certain infections . The IC₅₀ values for related compounds range from 0.50 to 33.20 µM, indicating strong inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Thiadiazole Moiety : Known for its diverse biological activities.
- Indole Ring : Contributes to the compound's interaction with biological targets.
Research on similar compounds indicates that modifications in substituents can enhance or diminish biological activity; thus, further SAR studies are essential for optimizing efficacy .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are most effective for preparing N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide?
Answer : The compound can be synthesized via condensation reactions involving thiadiazole and indole precursors. A general approach includes:
- Step 1 : React 5-tert-butyl-1,3,4-thiadiazol-2(3H)-one with sodium acetate and a 3-formyl-indole derivative in acetic acid under reflux (3–5 hours) to form the thiadiazole-imine core .
- Step 2 : Acetylate the indole moiety using chloroacetyl chloride in triethylamine, followed by purification via recrystallization (petroleum ether or DMF/acetic acid mixtures) .
Validation : Confirm purity via melting point analysis (e.g., 235–257°C for analogous compounds) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
Q. How should researchers characterize the compound’s structure and purity?
Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR : Analyze and signals (e.g., indole H-5’ at δ 7.04 ppm, tert-butyl protons at δ 1.3–1.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 311 [M+1] for related thiadiazole-acetamides) .
Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| NMR | δ 7.49–8.01 (m, aromatic H) | |
| Elemental Analysis | C: 42.57% (calc), 42.33% (obs) |
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
Answer : Contradictions (e.g., unexpected NMR splitting or missing IR peaks) require:
- X-ray Crystallography : Resolve ambiguities using SHELXL for refinement. For example, X-ray analysis of N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}acetamide derivatives confirmed bond lengths (C-S: 1.68–1.72 Å) and dihedral angles .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
Q. What strategies optimize crystallographic refinement for this compound?
Answer : For high-resolution X-ray
Q. How can molecular docking predict the compound’s bioactivity?
Answer :
- Target Preparation : Retrieve protein structures (e.g., enzymes or receptors) from PDB.
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. For example, docking poses of analogous thiadiazole-acetamides showed hydrogen bonding with active-site residues (e.g., Tyr-327, Glu-215) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
Q. What experimental design mitigates synthetic byproducts in thiadiazole-indole hybrids?
Answer :
- Byproduct Analysis : Monitor reactions via TLC and HPLC. Common byproducts include uncyclized thiosemicarbazides or over-acetylated indoles .
- Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of indole to thiadiazole precursor) and solvent polarity (e.g., DMF for better solubility) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
Answer :
Q. Why might 13C^{13}C13C NMR fail to detect the thiadiazole C=N group?
Answer : Quadrupolar broadening or low natural abundance of can obscure signals. Solutions include:
- Advanced Techniques : Use -labeled precursors or 2D HSQC to correlate C-N couplings .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
